molecular formula C12H24O6 B043791 Hexyl beta-D-glucopyranoside CAS No. 59080-45-4

Hexyl beta-D-glucopyranoside

Cat. No. B043791
CAS RN: 59080-45-4
M. Wt: 264.31 g/mol
InChI Key: JVAZJLFFSJARQM-RMPHRYRLSA-N
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Description

Synthesis Analysis

The synthesis of hexyl beta-D-glucopyranoside has been explored using various methods, including enzymatic catalysis in bicontinuous microemulsion systems and solvent effects on enzyme-catalyzed synthesis. One study achieved the synthesis of HGP using β-glucosidase-catalyzed condensation in an aqueous-organic bicontinuous microemulsion system, optimizing factors such as reaction time, enzyme concentration, and temperature for maximal yield (Sathishkumar et al., 2008). Another approach involved the effect of different solvents on the enzymatic synthesis, finding that certain solvents like tert-butanol, acetone, or acetonitrile provided the best yields due to enzyme stability (Vic, Thomas, & Crout, 1997).

Molecular Structure Analysis

The molecular structure of hexyl beta-D-glucopyranoside and related compounds has been thoroughly investigated. Studies have focused on the stereocontrolled synthesis of optically active beta-D-glucopyranosides and the role of hydroxyl groups in the mesomorphic behavior of alkyl glycosides, highlighting the complex structural characteristics that influence their physical and chemical properties (Yamano et al., 2000), (Singh et al., 2010).

Chemical Reactions and Properties

Hexyl beta-D-glucopyranoside participates in various chemical reactions, including its synthesis via enzymatic methods and potential applications in the preparation of glycoconjugates through click chemistry. The specificity of enzyme-catalyzed reactions and the influence of reaction media on the yield and properties of the synthesized glucopyranosides have been a focus of research, demonstrating the versatility and reactivity of this compound (Kishida et al., 2004).

Physical Properties Analysis

The physical properties of hexyl beta-D-glucopyranoside, including its solubility, melting point, and phase behavior, are influenced by its molecular structure. The presence of the hexyl group and the glucopyranoside moiety contributes to its amphiphilic nature, affecting its interaction with water and organic solvents. Research on alkyl glycosides has revealed insights into their mesomorphic behavior, indicating the presence of liquid crystalline phases in compounds with specific alkyl chain lengths (Singh et al., 2010).

Scientific Research Applications

In medicinal chemistry, glucoconjugates of 8-hydroxyquinolines with potential anti-cancer activity have been developed, indicating a role for glucopyranosides in pharmaceutical applications, as noted by Oliveri et al. (2012) (Oliveri et al., 2012). Additionally, hexyl-beta-D-glucopyranoside and related compounds are used in enzymatic studies and assays. For example, a screening method for enzymatic alkyl glycoside production in a hexanol-water two-phase system was developed by Gräber et al. (2010) (Gräber et al., 2010), showcasing its application in bioengineering.

The compound's structural properties also enable studies on conformational analysis of glucobiosides, as discussed by Olsson et al. (2008), which help understand the behavior of such compounds in different environments (Olsson et al., 2008). Other applications include use in reaction mediums for enzymatic reactions, as shown by Sathishkumar et al. (2008), and in quantification methods such as the adaptation of the Bradford protein assay for membrane-bound proteins using glucopyranoside detergents by Fanger (1987) (Sathishkumar et al., 2008), (Fanger, 1987).

Safety And Hazards

Hexyl beta-D-glucopyranoside is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Hexyl beta-D-glucopyranoside has shown potent cytotoxicity against Panc1 cancer cells . Future studies should focus on evaluating the efficacy and safety of Hexyl beta-D-glucopyranoside as a potential therapeutic agent for pancreatic cancer .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZJLFFSJARQM-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207816
Record name beta-D-Glucopyranoside, hexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl beta-D-glucopyranoside

CAS RN

59080-45-4
Record name Hexyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59080-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranoside, hexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z59153FJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Matern, S Matern, W Gerok - Proceedings of the National …, 1984 - National Acad Sciences
… The apparent Km values estimated for various alkyl beta-D-glucopyranosides decreased with increasing alkyl chain length from 680 X 10(-6) M for hexyl beta-D-glucopyranoside to 20 …
Number of citations: 56 www.pnas.org
D Svensson, S Ulvenlund… - Biotechnology and …, 2009 - Wiley Online Library
Alkyl glycosides with long carbohydrate groups are surfactants with attractive properties but they are very difficult to synthesize. Here, a method for extension of the carbohydrate group …
Number of citations: 57 onlinelibrary.wiley.com
J Yang, X Chen, D Yu, R Gao - Process Biochemistry, 2016 - Elsevier
Microwave-assisted enzymatic synthesis of butyl galactopyranoside was performed in this study. Microwave irradiation shortens reaction times, increases the productivity of the alkyl …
Number of citations: 11 www.sciencedirect.com

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